molecular formula C10H9N3 B566752 [2,3'-Bipyridin]-5'-amine CAS No. 1245745-55-4

[2,3'-Bipyridin]-5'-amine

Cat. No.: B566752
CAS No.: 1245745-55-4
M. Wt: 171.203
InChI Key: RSKMKJSRFVPLBR-UHFFFAOYSA-N
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Description

[2,3’-Bipyridin]-5’-amine: is an organic compound that belongs to the bipyridine family. This compound consists of two pyridine rings connected by a single bond, with an amine group attached to the 5’ position of one of the pyridine rings. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridin]-5’-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound and a halogenated pyridine . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, the production of [2,3’-Bipyridin]-5’-amine often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: [2,3’-Bipyridin]-5’-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted bipyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Kinase Inhibition
One of the most significant applications of [2,3'-Bipyridin]-5'-amine is its role as a kinase inhibitor. Specifically, derivatives such as 6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine have shown efficacy against adaptor protein-2-associated kinase 1 (AAK1), which is involved in cellular signaling pathways crucial for pain management. Preclinical studies indicate that this compound can effectively treat neuropathic pain conditions like diabetic peripheral neuropathic pain and postherpetic neuralgia.

2. Anticancer Activity
Research indicates that bipyridine derivatives possess anticancer properties. For instance, compounds derived from this compound have been evaluated for their antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). These studies suggest that these compounds may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

3. Antioxidant Properties
The antioxidant activity of this compound and its derivatives has been investigated. These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models, indicating potential applications in protective therapies against oxidative damage .

Coordination Chemistry

In coordination chemistry, this compound serves as an effective ligand due to its ability to form stable complexes with transition metals. These complexes have applications in catalysis and materials science. The unique structural features of bipyridine derivatives allow for tunable electronic properties, making them suitable for use in sensors and electronic devices.

Case Studies

Case Study 1: Pain Management
A study focusing on the efficacy of 6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine demonstrated significant pain relief in animal models of neuropathic pain. The compound was administered in various dosages, showing a dose-dependent response with minimal side effects reported during the trials.

Case Study 2: Cancer Cell Inhibition
In vitro studies on the antiproliferative effects of this compound derivatives revealed that certain modifications to the bipyridine structure enhanced their cytotoxicity against cancer cells. For example, introducing electron-withdrawing groups significantly increased the inhibition rates against MCF-7 cells compared to unmodified bipyridine .

Mechanism of Action

The mechanism of action of [2,3’-Bipyridin]-5’-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s amine group can also participate in hydrogen bonding and other interactions, influencing its biological activity .

Biological Activity

[2,3'-Bipyridin]-5'-amine is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its significance in pharmaceutical applications.

  • Chemical Name: this compound
  • CAS Number: 1245745-55-4
  • Molecular Formula: C10H9N3
  • Molecular Weight: 173.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bipyridine structure is known to facilitate coordination with metal ions, which can enhance its reactivity and binding affinity.

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that bipyridine derivatives possess antimicrobial properties against various pathogens. The presence of the amine group enhances solubility and interaction with microbial membranes.
  • Anticancer Potential: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
  • Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study: Anticancer Activity

A study conducted by researchers investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases 3 and 9.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL against E. coli and S. aureus, indicating moderate antibacterial activity. This suggests potential applications in developing new antimicrobial agents.

Properties

IUPAC Name

5-pyridin-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKMKJSRFVPLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735034
Record name [2,3'-Bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245745-55-4
Record name [2,3'-Bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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